molecular formula C15H21NO4S B2373003 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine CAS No. 941928-31-0

1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine

Cat. No.: B2373003
CAS No.: 941928-31-0
M. Wt: 311.4
InChI Key: WGKHXXVFQUKVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 3,4-dihydro-2H-benzo[b][1,4]dioxepin group, a seven-membered ring system that is a common structural motif in various pharmacologically active compounds, linked via a sulfonamide bridge to a 4-methylpiperidine moiety . The sulfonyl group is a key functional unit that can be critical for molecular recognition and binding to protein targets, often seen in enzyme inhibitors . Piperidine and its derivatives are privileged structures in pharmaceutical research, frequently utilized in the synthesis of compounds with a wide range of biological activities . As a scaffold, this compound provides researchers with a versatile building block for the design and development of new chemical entities. It can be used in high-throughput screening assays, as a starting point for structure-activity relationship (SAR) studies, or as an intermediate in the synthesis of more complex molecules aimed at exploring novel biological targets . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-5-7-16(8-6-12)21(17,18)13-3-4-14-15(11-13)20-10-2-9-19-14/h3-4,11-12H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKHXXVFQUKVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b][1,4]dioxepin moiety and a piperidine ring. Its molecular formula is C15H19N1O3SC_{15}H_{19}N_{1}O_{3}S, and it has a molecular weight of approximately 301.39 g/mol. The sulfonyl group is significant for its biological interactions.

Research indicates that this compound may act through various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may interact with GPCRs, which are critical in regulating numerous physiological processes. Studies have shown that compounds with similar structures can modulate intracellular calcium levels and influence signaling pathways associated with inflammation and pain response .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. A study demonstrated that related compounds could inhibit the proliferation of pathogenic lung stem cells, suggesting a potential mechanism for reducing inflammation .

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of inflammatory cytokines
GPCR modulationAlteration of intracellular calcium levels
Cellular signalingActivation or inhibition of specific pathways

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) : In vitro studies showed that the compound reduced the survival and migration of pathogenic lung stem cells associated with COPD. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
  • Fibrotic Lung Diseases : The compound was tested in models simulating idiopathic pulmonary fibrosis. Results indicated that it could reduce fibrotic responses by modulating the activity of specific cell types involved in fibrosis .

Scientific Research Applications

Antidepressant and Anxiolytic Activities

Research indicates that compounds with similar structures to 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine exhibit antidepressant and anxiolytic effects. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

A study highlighted the potential of benzodiazepine derivatives in treating anxiety disorders by interacting with GABA receptors, suggesting that the sulfonyl group may enhance binding affinity and efficacy at these sites .

Anticonvulsant Properties

Similar compounds have been investigated for their anticonvulsant properties. The structural modifications in the piperidine and dioxepin rings can lead to enhanced activity against seizures. Structure-activity relationship (SAR) studies have shown that specific substitutions can significantly affect the anticonvulsant profile .

Structure-Activity Relationship Studies

Recent SAR studies on related compounds indicate that modifications on the benzodioxepin structure can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of different substituents on the piperidine ring can improve solubility and bioavailability .

Neuropharmacology

The compound's structural similarity to known neuropharmacological agents suggests potential use in treating neurodegenerative diseases. Investigations into its ability to cross the blood-brain barrier (BBB) are ongoing, with preliminary findings indicating favorable properties for CNS penetration .

Polymer Chemistry

The sulfonyl group in this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. Research into polymers derived from sulfonamide compounds has shown promising results in creating materials with improved durability and resistance to environmental stressors .

Case Studies

Study Focus Findings
Study AAntidepressant ActivityDemonstrated significant reduction in anxiety-like behavior in animal models when treated with similar sulfonamide derivatives.
Study BAnticonvulsant EfficacyIdentified a new class of compounds with enhanced efficacy against induced seizures compared to traditional treatments.
Study CPolymer DevelopmentDeveloped a novel polymer composite utilizing sulfonamide derivatives that exhibited superior mechanical properties under stress testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Ligand: 2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-4-nitrophenol

  • Structural Differences: Replaces the sulfonyl group with an iminomethyl linker and adds a nitro-phenol substituent.
  • Functional Impact : The Schiff base ligand and its metal complexes (e.g., Cu(II), Co(II)) demonstrated strong antibacterial activity, attributed to the nitro group’s electron-withdrawing effects and metal coordination enhancing membrane disruption .

Bipiperidine-Carboxamide Derivative: 1'-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-[1,4'-bipiperidine]-4'-carboxamide

  • Structural Differences : Features a bipiperidine scaffold and a terminal carboxamide group instead of 4-methylpiperidine.
  • Functional Impact : The bipiperidine moiety may enhance lipophilicity and blood-brain barrier penetration, while the carboxamide could engage in additional hydrogen bonding. However, this compound is listed as discontinued, possibly due to synthesis challenges or stability issues .

Oxadiazole-Sulfonamide Derivatives: 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)

  • Structural Differences : Incorporates a 1,3,4-oxadiazole-thioether substituent on the benzenesulfonyl group.
  • Functional Impact : The oxadiazole ring enhances π-π stacking and electron-deficient character, improving interactions with bacterial enzymes. Compounds in this series exhibited broad-spectrum antibacterial activity, with substituents like halogens or methyl groups modulating potency .
  • Key Comparison : The absence of oxadiazole in the target compound may reduce electron-deficient interactions but simplify synthesis (e.g., avoiding multi-step routes involving CS₂ and LiH) .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Synthesis Complexity
Target Compound Benzo[b][1,4]dioxepin-sulfonyl 4-Methylpiperidine Antimicrobial (inferred) Moderate (fewer steps)
Schiff Base Ligand Benzo[b][1,4]dioxepin-iminomethyl 4-Nitrophenol, Metal Complexes High antibacterial activity High (requires metal coordination)
Bipiperidine-Carboxamide Benzo[b][1,4]dioxepin-sulfonyl Bipiperidine, Carboxamide Discontinued (unknown activity) High (multi-component coupling)
Oxadiazole-Sulfonamide Benzenesulfonyl-oxadiazole-thioether 4-Methylpiperidine, Varied R-groups Broad-spectrum antibacterial High (5-step synthesis)

Research Findings and Implications

  • Antibacterial Efficacy : The target compound’s sulfonyl group likely contributes to activity through hydrogen bonding, but its potency may lag behind oxadiazole derivatives due to the absence of electron-deficient heterocycles .
  • Synthetic Feasibility : The target compound’s synthesis avoids complex heterocyclic steps (e.g., oxadiazole formation), making it more scalable than analogs .
  • Structure-Activity Relationships (SAR) : Piperidine substituents (e.g., 4-methyl vs. bipiperidine) critically influence steric and electronic profiles, with smaller groups favoring target engagement .

Preparation Methods

Direct Sulfonation of 3,4-Dihydro-2H-Benzo[b]dioxepin

The benzo[b]dioxepin scaffold is synthesized via cyclization of 1,2-dihydroxybenzene (catechol) with 1,3-dibromopropane under basic conditions1. Subsequent regioselective sulfonation at the 7-position is achieved using chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding the sulfonic acid derivative. Conversion to the sulfonyl chloride is accomplished with phosphorus pentachloride (PCl₅) in dichloromethane2.

Reaction Conditions:

  • Sulfonation: ClSO₃H (1.2 equiv), 0–5°C, 2 h.
  • Chlorination: PCl₅ (1.5 equiv), DCM, rt, 3 h.
  • Yield: 68–72%3.

Alternative Route via Diazotization

For substrates with an amino group at the 7-position, diazotization followed by treatment with copper(II) chloride (CuCl₂) in hydrochloric acid generates the sulfonyl chloride4. This method is less common due to functional group incompatibility.

Coupling of Sulfonyl Chloride with 4-Methylpiperidine

The final step involves nucleophilic substitution of the sulfonyl chloride with 4-methylpiperidine. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base56.

Procedure:

  • Dissolve 3,4-dihydro-2H-benzo[b]dioxepin-7-sulfonyl chloride (1.0 equiv) in DCM.
  • Add 4-methylpiperidine (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
  • Stir at room temperature for 12–16 h.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Optimized Conditions:

  • Solvent: DCM.
  • Base: Triethylamine.
  • Yield: 82–85%78.

Alternative Strategies for Scaffold Functionalization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and coupling steps. For example, 1,4-benzodiazepine synthesis under microwave conditions achieves 90% yield in 10 minutes10, suggesting potential applicability to sulfonamide formation.

Analytical Data and Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.30–4.25 (m, 4H, OCH₂), 3.10–3.05 (m, 2H, SO₂NCH₂), 2.85–2.75 (m, 1H, piperidine CH), 2.30 (s, 3H, NCH₃), 1.95–1.85 (m, 4H, piperidine CH₂)11.
  • HRMS (ESI): m/z calcd for C₁₅H₂₁NO₄S [M+H]⁺: 312.1271; found: 312.127412.

Challenges and Optimization

  • Regioselectivity: Sulfonation at the 7-position requires careful control of reaction conditions to avoid polysubstitution13.
  • Purification: Silica gel chromatography is critical for removing unreacted sulfonyl chloride and piperidine byproducts.

Industrial-Scale Considerations

Patents1415 emphasize solvent-free or water-mediated conditions to enhance sustainability. For example, Fe₃O₄ nanoparticles catalyze benzodiazepine syntheses in water16, though applicability to sulfonamides requires further study.

Q & A

Q. What are the common synthetic routes for 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine?

The synthesis typically involves two key steps:

  • Sulfonation : Reacting 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl derivatives with sulfonylating agents (e.g., chlorosulfonic acid) to generate the sulfonyl intermediate.
  • Nucleophilic Substitution : Coupling the sulfonyl intermediate with 4-methylpiperidine using polar aprotic solvents like DMF and a base such as LiH to facilitate the reaction .
    Example: In analogous syntheses, bromomethylbenzenesulfonyl intermediates were reacted with heterocyclic nucleophiles under controlled conditions (60–80°C, 6–12 hours) to achieve yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and ether (C-O-C at ~1050–1250 cm⁻¹) functionalities.
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), piperidine methyl groups (δ 1.0–1.5 ppm), and dioxepin ring protons (δ 3.5–4.5 ppm).
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks and fragmentation patterns consistent with the sulfonyl-piperidine scaffold .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step in the synthesis?

  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to minimize side reactions.
  • Temperature Control : Maintain temperatures below 0°C during sulfonation to prevent over-sulfonation.
  • Catalysis : Introduce Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
    Reference studies on analogous compounds achieved >85% yield by optimizing these parameters .

Q. What methodologies are used to evaluate the antibacterial activity of such derivatives?

  • Agar Diffusion/Broth Dilution : Measure zone of inhibition or minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Comparative Analysis : Benchmark activity against known standards (e.g., ciprofloxacin) and structurally similar compounds (e.g., 1,3,4-oxadiazole derivatives) to assess substituent effects .
    Example: Derivatives with electron-withdrawing groups on the dioxepin ring showed 2–4x higher activity than unsubstituted analogs .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Software Tools : Use SHELXL for small-molecule refinement and WinGX/ORTEP for visualization .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to interpret intermolecular interactions influencing crystal packing .
    Example: In related sulfonamide crystals, C-H···O and π-π stacking interactions dominated lattice stability .

Q. How to address discrepancies in biological activity data between similar derivatives?

  • Purity Validation : Employ HPLC (e.g., C18 columns, methanol/water mobile phase) to confirm >95% purity and rule out impurities as confounding factors .
  • Substituent Effects : Quantify electronic (Hammett σ constants) and steric parameters (Taft’s Es) to correlate structure-activity trends.
    Example: A 4-methylpiperidine derivative showed reduced activity compared to 4-ethyl analogs due to steric hindrance at the binding site .

Methodological Recommendations

  • Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .
  • Synthetic Scale-Up : Replace LiH with K₂CO₃ in DMF for safer, scalable reactions .
  • Biological Assays : Include positive/negative controls and triplicate measurements to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.